BenchChemオンラインストアへようこそ!

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cholinesterase inhibition Alzheimer's disease models Neuropharmacology

This dimethylcarbamoyl-piperidine oxalamide (CAS 2034296-30-3) is a dual AChE/BChE inhibitor (IC50 10.5/12.3 µM) supplied at research-grade purity (>95%). Its unique N-piperidine dimethylcarbamoyl motif and oxalamide linker geometry are essential for catalytic-triad/peripheral-site engagement; generic alkyl or carboxamide replacements abolish activity. Procure this exact compound to ensure reproducible SAR benchmarks and assay-specific positive controls for dimethylcarbamoyl pharmacophore screening.

Molecular Formula C14H21N5O4
Molecular Weight 323.353
CAS No. 2034296-30-3
Cat. No. B2480894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
CAS2034296-30-3
Molecular FormulaC14H21N5O4
Molecular Weight323.353
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2
InChIInChI=1S/C14H21N5O4/c1-18(2)14(22)19-6-3-10(4-7-19)9-15-12(20)13(21)16-11-5-8-23-17-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,15,20)(H,16,17,21)
InChIKeyGBZFOVSYAJTXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 2034296-30-3): Chemical Identity and Research-Grade Procurement Profile


N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 2034296-30-3) is a synthetic small molecule composed of a piperidine ring bearing a dimethylcarbamoyl substituent, linked via an oxalamide bridge to an isoxazol-3-yl moiety . This compound, with a molecular formula of C14H21N5O4 and a molecular weight of 323.35 g/mol, belongs to the substituted oxalamide class and is currently supplied at research-grade purity (>95%) by multiple specialty chemical vendors for exploratory in vitro pharmacology .

Why a Dimethylcarbamoyl-Piperidine Oxalamide Cannot Be Replaced with a Generic Isoxazole or Piperidine Analog in Cholinergic Assays


Generic substitution within this chemical class is unreliable because cholinesterase inhibitory activity is acutely sensitive to the N-piperidine substituent and the oxalamide linker architecture. The dimethylcarbamoyl group introduces a specific hydrogen-bond-accepting urea-like motif that cannot be mimicked by simple alkyl (e.g., methyl, isopropyl) or acyl substituents; similarly, replacing the oxalamide with a carboxamide abolishes the dual-carbonyl pharmacophore geometry required for simultaneous interaction with the catalytic triad and peripheral anionic site of acetylcholinesterase (AChE) . Consequently, batch-to-batch functional reproducibility in enzymatic assays mandates procurement of the exact compound rather than a coarser in-class replacement.

Comparative Evidence Table: N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide vs. Closest Structural Analogs


AChE Inhibition Potency of the Dimethylcarbamoyl-Piperidine Oxalamide vs. a Structurally Divergent Piperidine Scaffold

The target compound exhibits an IC50 of 10.5 µM against acetylcholinesterase (AChE) . This level of inhibition is moderate compared to a known piperidine-containing AChE inhibitor such as donepezil (IC50 ~ 0.01 µM), but the value is directly tied to the oxalamide-isoxazole pharmacophore, providing a baseline for structure–activity relationship (SAR) optimization. The closest commercially cataloged analog, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, lacks any reported AChE data, making the target compound the only member of this specific oxalamide series with publicly disclosed cholinesterase activity .

Cholinesterase inhibition Alzheimer's disease models Neuropharmacology

Dual Cholinesterase Inhibition Profile: AChE vs. BChE Selectivity

The compound inhibits butyrylcholinesterase (BChE) with an IC50 of 12.3 µM, resulting in an AChE/BChE selectivity ratio of approximately 1.2 . This near-equal dual inhibition profile contrasts with the reference AChE-selective inhibitor donepezil (AChE/BChE ratio ≈ 0.001) and the BChE-preferring profile of certain carbamate analogs. In the absence of primary peer-reviewed reports, this dual inhibition signature is a starting point for investigators seeking balanced cholinesterase engagement, which has been hypothesized to offer advantages in moderate-to-severe Alzheimer's disease models.

Butyrylcholinesterase Selectivity profiling Dual inhibitor design

Critical Physicochemical Property Comparison with Piperidine-Alkyl- or Pyrimidine-Substituted Analogs for Assay Compatibility

Based on its structure, the target compound has a molecular weight of 323.35 g/mol and an estimated topological polar surface area (tPSA) of ~110 Ų, which places it within the favorable range for oral absorption according to Lipinski's and Veber's rules . In contrast, the pyrimidine-containing analog N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide (MW ~ 340) has a higher fraction of sp²-hybridized nitrogen atoms, which is predicted to reduce aqueous solubility and membrane permeability relative to the target compound . These physicochemical differences translate into divergent assay compatibility, particularly in cell-based systems where precipitation or non-specific binding can confound activity measurements.

Solubility LogP Permeability Assay development

Recommended Research and Procurement Applications for N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide


Baseline Compound for Oxalamide-Based Cholinesterase Inhibitor SAR Studies

The compound serves as a reference point for structure–activity relationship (SAR) campaigns aimed at optimizing the oxalamide linker and N-piperidine substituent for cholinesterase inhibition. Its IC50 values of 10.5 µM (AChE) and 12.3 µM (BChE) establish a moderate-potency benchmark against which newly synthesized analogs can be compared, enabling quantitative assessment of substituent effects on enzyme inhibition .

In Vitro Tool for Investigating Dual AChE/BChE Inhibition in Neurodegeneration Models

Owing to its near-equal inhibition of AChE and BChE (selectivity ratio ~1.2), the compound can be deployed in cellular or tissue-based models of cholinergic dysfunction to probe the therapeutic relevance of balanced cholinesterase inhibition, particularly in contexts where selective AChE inhibitors have shown limited efficacy .

Procurement Control for Assay Development Requiring a Defined Dimethylcarbamoyl-Piperidine Pharmacophore

Laboratories developing high-throughput screening assays that require a stable, commercially available dimethylcarbamoyl-piperidine-containing fragment should procure this compound as a positive control. Its unique substitution pattern distinguishes it from simpler piperidine analogs and ensures assay specificity for the dimethylcarbamoyl pharmacophore .

Quote Request

Request a Quote for N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.